molecular formula C14H10Br2N2Pd B3333766 Bis(benzonitrile)palladium(II) bromide CAS No. 15003-43-7

Bis(benzonitrile)palladium(II) bromide

Cat. No.: B3333766
CAS No.: 15003-43-7
M. Wt: 472.5 g/mol
InChI Key: OKDHIPXOBPPHTG-UHFFFAOYSA-L
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Description

Bis(benzonitrile)palladium(II) bromide: is a coordination compound with the chemical formula 2(C6H5CN)·PdBr2 . It is a palladium complex where two benzonitrile molecules are coordinated to a palladium(II) center, which is also bonded to two bromide ions. This compound is known for its use as a catalyst in various organic synthesis reactions, particularly in cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(benzonitrile)palladium(II) bromide can be synthesized by reacting palladium(II) bromide with benzonitrile. The reaction typically involves dissolving palladium(II) bromide in acetonitrile and then adding benzonitrile to the solution. The mixture is then heated to facilitate the formation of the desired complex .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the same principles as laboratory synthesis but on a larger scale. This includes the use of larger reaction vessels, controlled heating, and purification processes to ensure the quality and yield of the product .

Chemical Reactions Analysis

Types of Reactions: Bis(benzonitrile)palladium(II) bromide is primarily involved in various cross-coupling reactions, including:

  • Buchwald-Hartwig Cross Coupling Reaction
  • Heck Reaction
  • Hiyama Coupling
  • Negishi Coupling
  • Sonogashira Coupling
  • Stille Coupling
  • Suzuki-Miyaura Coupling

Common Reagents and Conditions: These reactions typically require the presence of a base, a ligand, and sometimes a solvent. Common reagents include:

  • Bases: Potassium carbonate, sodium carbonate, or cesium carbonate.
  • Ligands: Phosphine ligands such as triphenylphosphine.
  • Solvents: Toluene, dimethylformamide (DMF), or tetrahydrofuran (THF).

Major Products: The major products formed from these reactions are often biaryl compounds, alkenes, or other complex organic molecules, depending on the specific cross-coupling reaction being performed .

Scientific Research Applications

Bis(benzonitrile)palladium(II) bromide has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Comparison: Bis(benzonitrile)palladium(II) bromide is unique in its specific coordination environment and reactivity. Compared to bis(benzonitrile)palladium(II) chloride, it has different solubility and reactivity profiles due to the presence of bromide ions instead of chloride ions. Palladium(II) bromide and palladium(II) acetate are also used as catalysts but lack the specific coordination with benzonitrile, which can influence their catalytic properties and applications .

Properties

IUPAC Name

benzonitrile;dibromopalladium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H5N.2BrH.Pd/c2*8-6-7-4-2-1-3-5-7;;;/h2*1-5H;2*1H;/q;;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKDHIPXOBPPHTG-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#N.C1=CC=C(C=C1)C#N.Br[Pd]Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Br2N2Pd
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00463954
Record name Bis(benzonitrile)palladium(II) bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00463954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15003-43-7
Record name Bis(benzonitrile)palladium(II) bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00463954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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